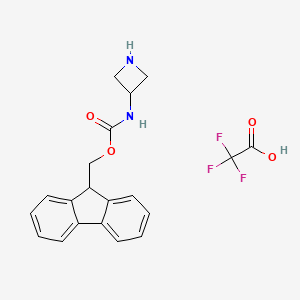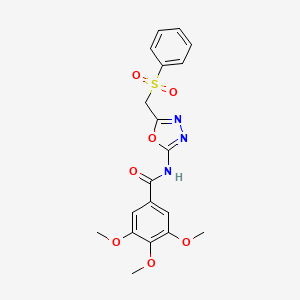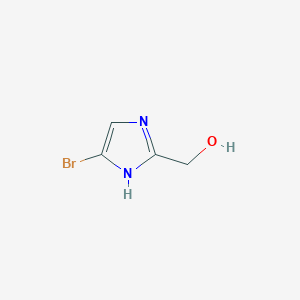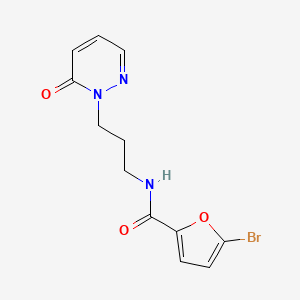
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid is a chemical compound with the CAS Number: 2408972-92-7 . It is offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a fluorene group, an azetidine group, a carbamate group, and a trifluoroacetic acid group . The exact structure can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 408.38 . It is a powder at room temperature . More detailed properties such as melting point, boiling point, solubility, and spectral data would typically be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate and its derivatives have been synthesized for various purposes, including the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its importance in organic synthesis and chemical modifications (Le & Goodnow, 2004). Similarly, the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates demonstrates the compound's role in creating building blocks for other complex molecules (Babu & Kantharaju, 2005).
Crystal Structure Analysis
- Crystal structure analysis of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine and similar compounds reveals insights into the molecular geometry, such as torsion angles and hydrogen bonding patterns, suggesting its significance in understanding molecular interactions and structure-property relationships (Yamada, Hashizume, & Shimizu, 2008).
Antimicrobial and Anticancer Properties
- Derivatives based on 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate, like azetidinone and thiazolidinone analogues, have been synthesized and evaluated for antimicrobial and anticancer properties, particularly against multidrug-resistant strains and specific cancer cell lines, indicating potential pharmaceutical applications (Hussein et al., 2020).
Peptide Synthesis
- The compound has been used in the synthesis of fluorenylmethoxycarbonyl‐N‐methylamino acids, showcasing its utility in the production of modified amino acids for peptide synthesis, which is crucial in drug design and proteomics (Buba et al., 2013).
Photoaffinity Reagents
- 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate derivatives have been used to develop photoaffinity reagents for biochemical applications, illustrating its role in studying biomolecular interactions and mechanisms (Chehade & Spielmann, 2000).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2.C2HF3O2/c21-18(20-12-9-19-10-12)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17,19H,9-11H2,(H,20,21);(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKNNBYAHBGMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2400152.png)
![2-[[1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-yl]methylamino]acetic acid;hydrochloride](/img/structure/B2400154.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2400156.png)

![2-Chloro-N-[2,6-di(propan-2-yl)phenyl]propanamide](/img/structure/B2400161.png)

![tert-butyl 1,7-diazaspiro[4.4]nonane-1-carboxylate;oxalic acid](/img/structure/B2400164.png)
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2400165.png)

![[3-(2-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2400167.png)
![3-(4-methoxyphenyl)-5-(3-nitrophenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2400168.png)
![Methyl 2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoate](/img/structure/B2400169.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2400172.png)
